Tetrahydrofuran-2,5-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
oxolane-2,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-4(6)7-3/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWZSWBOSVVZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400177 | |
| Record name | 2,5-Furandiol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133200-67-6 | |
| Record name | Tetrahydro-2,5-furandiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133200-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandiol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
**chemical Transformations and Reactivity of Tetrahydrofuran 2,5 Diol Systems**
Oxidation Reactions of Tetrahydrofuran-2,5-dimethanol (THFDM)
The oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM), a diol readily produced from the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), serves as a key step in the synthesis of more oxidized furanic compounds. acs.org The reaction can be controlled to yield either the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the catalytic system and reaction conditions employed.
The selective, partial oxidation of THFDM to Tetrahydrofuran-2,5-dicarbaldehyde (DFTHF) is a targeted transformation that preserves the aldehyde functionalities. Research has shown that this conversion is an intermediate step in the complete oxidation to the dicarboxylic acid. Achieving high selectivity for the dialdehyde requires carefully controlled conditions to prevent over-oxidation. One patented process describes the reaction of THF-diols with a selective oxidizing agent in an inert organic solvent at temperatures maintained up to approximately 50°C. This method allows for the single-step conversion of the diol to the dialdehyde, which can then serve as a precursor for various other furanic derivatives.
The aerobic oxidation of THFDM to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA) has been achieved with high efficiency using various heterogeneous catalysts. acs.orgsugar-energy.com These processes often utilize water as a green solvent and molecular oxygen or air as the oxidant, representing a sustainable pathway to this dicarboxylic acid. acs.orgrsc.org
Gold nanoparticles supported on hydrotalcite (Au/HT) have demonstrated excellent performance. acs.orgacs.org In these systems, THFDM is oxidized in water using air as the oxidant. An excellent yield of 91% for THFDCA has been obtained using an Au/HT catalyst at 110°C and 30 bar of air pressure, without the need for a homogeneous base. acs.orgresearchgate.net The basicity of the hydrotalcite support is believed to play a significant role in the catalytic activity. acs.org
Another highly effective system involves platinum supported on an octahedral molecular sieve (Pt/OMS-2). rsc.org This catalyst facilitates the base-free aerobic oxidation of THFDM in an aqueous medium. Research has reported a THFDCA yield of 95.1% under mild conditions of 100°C and 0.1 MPa of O₂. rsc.org The mechanism is suggested to proceed via the Mars-van Krevelen model, where oxygen vacancies on the support enhance the mobility of surface lattice oxygen, thereby facilitating the oxidation. rsc.org
The table below summarizes the research findings for the catalytic oxidation of THFDM to THFDCA.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Au/HT-3 | Air | Water | 110 | 30 | 91 | acs.orgresearchgate.net |
| Pt/OMS-2 | O₂ | Water | 100 | 1 (0.1 MPa) | 95.1 | rsc.org |
| Au/HT | Air | Water | 110 | 30 | 79 | |
| Pt/OMS-2 | O₂ | Water | 120 | 20 | 85 | smolecule.com |
Reduction Reactions of Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)
Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA) can be efficiently reduced back to Tetrahydrofuran-2,5-dimethanol (THFDM). This transformation is typically accomplished through catalytic hydrogenation. The process involves the use of noble metal catalysts, with ruthenium and palladium-based systems being particularly effective. Under hydrogenation conditions, such as temperatures between 80-100°C and hydrogen pressures of 10-20 bar, the two carboxylic acid groups of THFDCA are reduced to primary alcohols, yielding THFDM. This reduction has been reported to achieve yields greater than 99%, demonstrating a high degree of efficiency and selectivity. This reversible reaction is a key component in potential closed-loop biomass utilization strategies.
Ring-Opening Reactions of Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)
The cleavage of the ether bond within the THFDCA ring is a critical reaction for producing linear C6 platform chemicals, most notably adipic acid, a key monomer for nylon production. acs.orgd-nb.info
Several catalytic systems have been developed to convert THFDCA into Adipic Acid (AA) through reductive ring-opening. acs.org A notable metal-free approach utilizes hydrogen iodide (HI) and molecular hydrogen (H₂) in a propionic acid solvent. acs.orgcore.ac.uk This system can achieve an AA yield of up to 89% at 160°C. acs.orgcore.ac.uk To mitigate the corrosive nature of HI, alternative systems have been developed that combine a solid acid catalyst, such as zeolites or Nafion, with an iodide salt like sodium iodide (NaI) or lithium iodide (LiI). acs.orgrsc.org This combination provides a controlled source of protons and iodide ions, achieving high AA yields (87%) while being less corrosive and allowing for catalyst recycling. rsc.orgd-nb.info
The table below presents a summary of various catalytic systems for the conversion of THFDCA to Adipic Acid.
| Catalytic System | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Reference |
|---|---|---|---|---|---|
| HI / H₂ | Propionic Acid | 160 | 35-40 | 89 | acs.orgcore.ac.ukejosdr.com |
| Ru/Al₂O₃ + Ionic Liquid | Ionic Liquid / H₂O | 180 | 34 | 99 (overall from FDCA) | d-nb.info |
| Nafion + LiI / H₂ | Propionic Acid | 140 | 34.5 | 87 | d-nb.info |
| Pd/SiO₂ + HI / H₂ | Acetic Acid | 160 | 49 | 99 | tandfonline.com |
The mechanism for the ring-opening of THFDCA to adipic acid, particularly in iodide-mediated systems, involves several key steps. ejosdr.comtandfonline.com The reaction is initiated by the protonation of the ether oxygen atom in the tetrahydrofuran (B95107) ring. acs.orgrsc.org This proton can be supplied by a strong acid like HI or generated at the surface of a solid acid catalyst. rsc.org
The protonated ether becomes a good leaving group, activating the adjacent carbon atoms for nucleophilic attack. An iodide ion (I⁻), acting as a nucleophile, then attacks one of the α-carbon atoms (the carbon atoms next to the ring oxygen) via an Sₙ2 mechanism. d-nb.infoejosdr.com This step results in the cleavage of one of the C-O ether bonds and the formation of a linear iodo-substituted intermediate.
Finally, the carbon-iodine (C-I) bond of this intermediate undergoes hydrogenolysis, where it is cleaved and replaced by a carbon-hydrogen (C-H) bond. acs.org This step regenerates the iodide catalyst, allowing it to participate in another catalytic cycle. d-nb.info This sequence of protonation, nucleophilic attack, and hydrogenolysis effectively opens the tetrahydrofuran ring and reduces the intermediate to form the final adipic acid product, all while preserving the carboxylic acid groups at both ends of the molecule. acs.org
Derivatization Strategies of 2,5-Functionalized Tetrahydrofurans
The hydroxyl groups of tetrahydrofuran-2,5-diol serve as versatile handles for a wide range of chemical modifications. These transformations allow for the synthesis of diverse derivatives with tailored properties, expanding the utility of this bio-based platform chemical. Derivatization strategies primarily focus on leveraging the reactivity of the two hydroxyl (-OH) functional groups. evitachem.com
The presence of two hydroxyl groups on the tetrahydrofuran ring allows for classical and modern derivatization reactions to form ethers and esters. These reactions are fundamental in organic synthesis for introducing new functional groups and building more complex molecular architectures.
The hydroxyl groups can act as nucleophiles, attacking electrophilic carbon atoms. evitachem.com This reactivity is the basis for both esterification and etherification.
Esterification: this compound readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding diesters. evitachem.com These ester derivatives are valuable as intermediates, for instance, in the synthesis of polymers. evitachem.com The reaction typically proceeds under acidic or basic catalysis or via an activated carboxylic acid derivative.
Ether Formation: The synthesis of ether derivatives can be achieved through reactions with alkyl halides or other alkylating agents, following mechanisms like the Williamson ether synthesis. evitachem.com This process expands the range of possible derivatives for various applications in organic synthesis. evitachem.com More advanced methods have also been developed for the stereoselective synthesis of complex cyclic ethers. For example, palladium-catalyzed intramolecular cyclization of substrates like phosphono allylic carbonates bearing pendant hydroxyl groups can yield highly functionalized tetrahydrofuran ethers, such as vinyl phosphonates, which can be further manipulated. nih.gov
The table below summarizes key aspects of these derivatization reactions.
| Derivative Type | Reactant | General Reaction | Significance of Derivative |
| Ester | Carboxylic Acid / Acyl Halide | Esterification | Polymer intermediates, plasticizers |
| Ether | Alkyl Halide / Sulfonate | Williamson Ether Synthesis | Chemical intermediates, protected diols |
| Allylic Ether | Allylic Carbonate | Palladium-Catalyzed Cyclization | Advanced functionalized intermediates |
A key strategy for creating novel derivatives from this compound involves its oxidation to form tetrahydrofuran-2,5-dicarbaldehyde. google.comgoogle.com This dialdehyde is a versatile intermediate that opens pathways to a multitude of other furanic compounds. google.comgoogle.com The process enables a single-step conversion of the diol into a precursor that can be readily transformed through subsequent reactions. google.comgoogle.com
The oxidation is typically carried out by reacting the diol with a suitable oxidizing agent in an inert organic solvent at controlled temperatures. google.comgoogle.com This method can start from either 5-hydroxymethylfurfural (HMF), which is first reduced to the diol, or from the diol directly. google.comgoogle.com
Table 3.4.2.1: Oxidation of this compound to Tetrahydrofuran-2,5-dicarbaldehyde google.comgoogle.com
| Parameter | Description |
| Starting Material | This compound (THF-diol) |
| Product | Tetrahydrofuran-2,5-dicarbaldehyde |
| Oxidizing Agent | Agent with selective reactivity for primary alcohols |
| Solvent | Inert organic solvent |
| Reaction Temperature | Up to approximately 50°C |
| Reaction Yield | Can be at least 60% |
| Isolation Yield | Can be at least 50% |
Once synthesized, tetrahydrofuran-2,5-dicarbaldehyde can be transformed into other valuable furanic derivatives through several straightforward processes: google.com
Further Oxidation: The aldehyde groups can be oxidized to carboxylic acid groups, yielding tetrahydrofuran-2,5-dicarboxylic acid. This compound is a potential bio-based surrogate for terephthalate (B1205515) in polymerization reactions. google.com
Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases), introducing nitrogen-containing functionalities. google.com
Reductive Amination: The imines can be subsequently reduced to form diamines, which are important monomers for polyamides.
This strategic functionalization highlights the role of this compound as a pivotal platform molecule, connecting biomass-derived feedstocks to a wide array of valuable chemical products.
Stereochemical Aspects of Tetrahydrofuran 2,5 Diol and Its Derivatives
The stereochemistry of tetrahydrofuran-2,5-diol and its derivatives is a critical determinant of their chemical reactivity and the physical properties of materials derived from them. The tetrahydrofuran (B95107) ring, being non-planar, allows for various spatial arrangements of substituents, leading to distinct stereoisomers. The control and understanding of these stereochemical aspects are paramount in the synthesis of natural products, pharmaceuticals, and advanced bio-based polymers.
**catalytic Systems in Tetrahydrofuran 2,5 Diol Research**
Heterogeneous Catalysts for Synthesis and Transformation
Heterogeneous catalysts are widely employed in the synthesis and transformation of furan-based compounds due to their ease of separation from the reaction mixture and potential for reusability.
Supported gold catalysts have demonstrated high efficiency in the aerobic oxidation of 5-(hydroxymethyl)furfural (HMF), a key precursor to Tetrahydrofuran-2,5-diol derivatives. Research has shown that the choice of support material significantly impacts the catalytic activity and selectivity. For instance, gold nanoparticles supported on zirconia (Au/ZrO₂) have been effective in the synthesis of 2,5-furandicarboxylic acid (FDCA), a fully oxidized derivative of the tetrahydrofuran (B95107) diol core.
Bimetallic gold-copper catalysts supported on hydrotalcite have also been investigated for the oxidation of Tetrahydrofuran-2,5-dimethanol to Tetrahydrofuran-2,5-dicarboxylic acid, showcasing enhanced activity compared to their monometallic counterparts.
Table 1: Performance of Supported Gold-Based Catalysts in the Oxidation of HMF
| Catalyst | Support | Product | Yield (%) | Reference |
| Au/ZrO₂ | Zirconia | FDCA | 89 | researchgate.net |
| Au/Mg-ZrO₂ | Magnesium-modified Zirconia | FDCA | 95 | organic-chemistry.orgrwth-aachen.de |
| Au/HT-AC | Hydrotalcite-Activated Carbon | FDCA | 99.5 | lookchem.com |
Palladium-based catalysts are extensively used for the hydrogenation of furanic compounds. In the context of this compound, palladium catalysts are crucial for the reduction of the furan (B31954) ring and/or the carbonyl group of precursors like HMF. Supported palladium nanoparticles have shown excellent performance in the selective hydrogenation of HMF to 2,5-bis(hydroxymethyl)tetrahydrofuran, a saturated analogue of the furan diol.
The nature of the support material, such as activated carbon or silica, and the addition of a second metal, like iridium, can influence the catalyst's activity and selectivity towards the desired tetrahydrofuran derivative. worktribe.com For example, a silica-supported palladium-iridium alloy catalyst has been shown to be effective in the total hydrogenation of HMF. worktribe.com
Table 2: Hydrogenation of HMF over Palladium-Based Catalysts
| Catalyst | Support | Main Product | Yield (%) | Reference |
| Pd/C | Carbon | 2,5-bis(hydroxymethyl)furan | 85-99 | worktribe.comdtu.dk |
| Pd-Ir/SiO₂ | Silica | Tetrahydrofurfuryl alcohol | 94 | worktribe.com |
| Pd/CSCNT-AC | Carbon Nanotubes/Activated Carbon | 2,5-bis(hydroxymethyl)furan | >99 | dtu.dk |
Nickel-based catalysts are a cost-effective alternative to noble metals for hydrogenation reactions. Raney nickel and supported nickel catalysts have been utilized in the hydrogenation of furan and its derivatives to produce tetrahydrofuran compounds. google.com Bimetallic catalysts, such as silica-supported nickel-palladium alloys, have demonstrated high activity and selectivity in the total hydrogenation of HMF to 2,5-bis(hydroxymethyl)tetrahydrofuran, achieving yields as high as 96%. researchgate.net
Zirconium-based catalysts, often in the form of zirconium oxides or phosphates, have been explored for the conversion of biomass-derived compounds. nih.gov Zirconium-organic coordination catalysts have been effectively used in the transfer hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan. researchgate.netacs.org Furthermore, zirconium sulfate (B86663) has been employed as a catalyst for the dehydration of 1,4-butanediol (B3395766) to tetrahydrofuran, indicating its potential role in transformations of related diols. google.com
Table 3: Performance of Nickel and Zirconium-Based Catalysts
| Catalyst | Reaction Type | Substrate | Main Product | Yield (%) | Reference |
| Ni-Pd/SiO₂ | Hydrogenation | HMF | 2,5-bis(hydroxymethyl)tetrahydrofuran | 96 | researchgate.net |
| Zr-HTC | Transfer Hydrogenation | HMF | 2,5-bis(hydroxymethyl)furan | 99.2 | acs.org |
| Zr/NC (single-atom) | Transfer Hydrogenation | HMF | 2,5-bis(hydroxymethyl)furan | ~100 | researchgate.net |
| Zr(SO₄)₂ | Dehydration | 1,4-butanediol | Tetrahydrofuran | 99.5 | google.com |
Zeolites, with their well-defined porous structures and tunable acidity, serve as effective catalysts and catalyst supports in various organic transformations. H-Beta (H-BEA) zeolite has been investigated for its role in the conversion of furan derivatives. While direct synthesis of this compound using zeolites is not extensively reported, they play a crucial role in the reactions of its precursors. For example, H-BEA has been used in the dehydrative aromatization of furans. researchgate.netosti.gov
Homogeneous Catalysts for Synthesis and Transformation
Homogeneous catalysts offer high activity and selectivity under mild reaction conditions, although their separation from the product can be challenging.
Ruthenium-based catalysts are particularly versatile in organic synthesis. In the context of this compound, ruthenium complexes have been employed in oxidative cyclization reactions of 1,5-dienes to furnish 2,5-dihydroxyalkyl-substituted tetrahydrofurans. nih.gov
A significant development is the use of ruthenium alkylidene catalysts in a tandem olefin metathesis/oxidative cyclization process. nih.gov This approach allows for the stereocontrolled synthesis of 2,5-disubstituted tetrahydrofuran diols from simple olefin precursors. nih.gov The ruthenium catalyst first facilitates the metathesis reaction to form a 1,5-diene intermediate, and is then converted in situ into an oxidation catalyst to promote the oxidative cyclization to the desired diol. nih.gov Various generations of ruthenium alkylidene catalysts have been screened for this transformation, with second-generation catalysts often providing better yields. nih.gov
Ruthenium-catalyzed dihydroxylation of alkenes is another relevant transformation, which can be a key step in the synthesis of diol-containing structures. wikipedia.orgelsevierpure.com
Table 4: Ruthenium-Catalyzed Synthesis of Tetrahydrofuran Diols
| Catalyst Type | Reaction | Substrate | Product | Key Feature | Reference |
| Ruthenium Alkylidene | Tandem Metathesis/Oxidative Cyclization | Simple Olefins | 2,5-disubstituted THF diols | Stereocontrolled synthesis | nih.gov |
| Ruthenium(VII) | Oxidative Cyclization | 5,6-dihydroxy alkenes | THF-diols | High diastereo- and enantiopurity | ut.ee |
| RuCl₃/NaIO₄ | Dihydroxylation | Alkenes | Vicinal diols | Rapid and efficient | elsevierpure.com |
Osmium-Based Catalysts
While ruthenium, a fellow platinum group metal, is more commonly cited for the oxidative cyclization of 1,5-dienes to yield substituted tetrahydrofuran-diols, osmium-based catalysts are also pivotal in related oxidative transformations. nih.gov Transition-metal–oxo species, including those derived from osmium (e.g., OsO₄), are utilized in the oxidative cyclization of 1,5-dienes, which is a key method for synthesizing tetrahydrofuran-diols. nih.gov This type of reaction is valuable as it can create up to four stereogenic centers with controlled relative stereochemistry in a single step. nih.gov
In a broader context, osmium complexes like the hexahydride OsH₆(PⁱPr₃)₂ have been shown to competently catalyze the hydration of aliphatic nitriles to amides. nih.gov The active species in these catalytic cycles are often sophisticated organometallic complexes, and the mechanism involves steps like bond activation and nucleophilic attack. nih.gov Although not a direct synthesis of the tetrahydrofuran ring, this demonstrates the capability of osmium catalysts to facilitate complex organic transformations under specific conditions.
Table 1: Research Findings on Osmium-Based Catalysis
| Catalyst System | Reaction Type | Substrate | Product | Key Finding |
|---|---|---|---|---|
| Osmium Tetroxide (OsO₄) | Oxidative Cyclization | 1,5-Dienes | Tetrahydrofuran-diols | Can form up to four stereogenic centers in a single reaction. nih.gov |
Ferrocenium (B1229745) Cations
Ferrocenium cations have emerged as effective catalysts for the dehydrative cyclization of diols to produce substituted tetrahydrofuran derivatives. mdpi.comresearchgate.net This method represents a significant advancement, establishing ferrocenium cations as catalysts for dehydrative etherification reactions. mdpi.com The process typically involves treating substituted 1,4-butanediols with a catalytic amount (e.g., 10 mol%) of a ferrocenium salt, such as ferrocenium tetrafluoroborate (B81430) ([FeCp₂]BF₄), in a solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.comresearchgate.net
The reactions are generally conducted at moderate temperatures (45–70 °C) over 48–72 hours, yielding trisubstituted tetrahydrofurans in good yields (72–83%). mdpi.comresearchgate.net A key advantage of this protocol is the straightforward product isolation, which involves a simple filtration step through aluminum oxide to remove the more polar catalyst and any unreacted diol. mdpi.com
Mechanistically, the reaction is thought to proceed through a tertiary carbocation intermediate. mdpi.com The ferrocenium cation, acting as a Lewis acid, facilitates the formation of this carbocation from an alcohol group on the diol. mdpi.commdpi.com An intramolecular nucleophilic attack by the other hydroxyl group then leads to the formation of the tetrahydrofuran ring, regenerating the catalyst and releasing a molecule of water. mdpi.com This catalytic application leverages the unique Lewis acidity and redox properties of the ferrocenium cation. mdpi.com However, a limitation can be the stability of ferrocenium cations in solution, which may require careful control of reaction conditions. mdpi.comnih.gov
Table 2: Research Findings on Ferrocenium Cation Catalysis
| Catalyst | Substrate | Product | Yield | Reaction Conditions |
|---|---|---|---|---|
| Ferrocenium tetrafluoroborate | Substituted 1,4-butanediols | Trisubstituted tetrahydrofurans | 72-83% | 45–70 °C, 48–72 h, CH₂Cl₂ mdpi.comresearchgate.net |
**5.2.4. Lewis Acid Catalysts (e.g., SnCl₄, TiCl₄, FeCl₃, MgI₂) **
Lewis acids are widely employed to catalyze the cyclization of diols into cyclic ethers, including tetrahydrofurans. mdpi.com However, these reactions often necessitate elevated temperatures. mdpi.com Classical Lewis acids such as Tin(IV) chloride (SnCl₄) and Titanium(IV) chloride (TiCl₄) are powerful catalysts for various organic transformations due to their ability to create an electron-deficient environment, thereby enhancing reactivity. researchgate.net
Titanium(IV) chloride, in particular, has gained popularity as a cost-effective and eco-friendly catalyst that can accelerate reactions and improve efficiency under mild conditions. researchgate.net While traditionally considered unusable in aqueous media, studies have shown that Lewis acids like SnCl₄ and TiCl₄ can efficiently catalyze reactions in water under controlled pH. researchgate.net In the context of tetrahydrofuran synthesis, these catalysts facilitate the intramolecular dehydration of diols. The Lewis acid coordinates to a hydroxyl group, making it a better leaving group and promoting the subsequent nucleophilic attack by the second hydroxyl group to close the ring.
Table 3: Overview of Lewis Acid Catalysts in Dehydrative Cyclization
| Catalyst | General Role | Potential Advantage | Common Challenge |
|---|---|---|---|
| SnCl₄ | Promotes C-O bond cleavage and formation | High reactivity | Often requires high temperatures mdpi.com |
| TiCl₄ | Accelerates reactions, enhances efficiency | Cost-effective, eco-friendly researchgate.net | Sensitivity to moisture |
| FeCl₃ | Standard Lewis acid for various transformations | Readily available | Can require stringent anhydrous conditions |
**5.2.5. Copper Catalysts (e.g., Cu(acac)₂) **
Copper-based catalysts are advantageous due to copper being an abundant and non-toxic element, offering a more sustainable alternative to precious metals like platinum or ruthenium. cnr.it These catalysts have been investigated for various transformations, including the conversion of 1,4-butanediol to furan derivatives and the hydroprocessing of levulinic acid to valuable products like 2-methyl tetrahydrofuran. cnr.itresearchgate.net
Copper(II) acetylacetonate (B107027) (Cu(acac)₂) is a common copper catalyst precursor used in organic synthesis. For instance, Cu(OAc)₂, a related Cu(II) salt, has been used to catalyze the synthesis of 1,2,4-triazoles, where it activates a nitrile for nucleophilic attack. nih.gov In reactions pertinent to tetrahydrofuran chemistry, copper(II) complexes of hexaaza macrocycles have been shown to efficiently catalyze the selective oxidation of tetrahydrofuran to γ-butyrolactone using hydrogen peroxide as the oxidant. researchgate.net This indicates the potential of copper catalysts to activate C-H bonds adjacent to the ether oxygen in the tetrahydrofuran ring. While direct synthesis of this compound using copper catalysts is less documented, their role in transforming related substrates highlights their potential utility in this area of research.
Table 4: Applications of Copper Catalysts in Related Transformations
| Catalyst System | Reaction Type | Substrate | Product(s) | Key Finding |
|---|---|---|---|---|
| Kaolin-supported Co–Cu | Dehydration/Cyclization | 1,4-butanediol | 2,3-dihydrofuran | Copper promotion improves catalytic properties. researchgate.net |
| Heterogeneous Copper Catalysts | Hydroprocessing | Levulinic Acid | γ-valerolactone, 2-methyl tetrahydrofuran | An abundant, non-toxic alternative to noble metals. cnr.it |
Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool in green chemistry, offering mild reaction conditions, high selectivity, and environmental friendliness. researchgate.net In the context of furan and tetrahydrofuran derivatives, enzyme-mediated transformations are being explored for the synthesis of valuable chemicals from biomass-derived platform molecules.
Enzyme-Mediated Transformations (e.g., Esterification)
Enzyme-mediated esterification is a prominent biocatalytic approach for modifying hydroxyl groups in molecules like this compound and its precursors. For instance, the efficient enzyme-catalyzed double esterification of 2,5-bis-(hydroxymethyl)furan (BHMF), a direct precursor to the saturated diol, has been demonstrated using lipases such as Novozym 435. researchgate.net This process can be used to synthesize BHMF fatty acid diesters, which are promising as sustainable bioadditives. researchgate.net
The biocatalytic reduction of 5-hydroxymethylfurfural (B1680220) (HMF) to BHMF can be achieved with high yields using various biocatalysts, including lyophilized plant tissues or specific oxidoreductase enzymes. researchgate.net Following the formation of the furan diol, a subsequent hydrogenation step (which can also be catalyzed) yields the target 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), also known as Tetrahydrofuran-2,5-dimethanol. nih.govfrontiersin.org Once the saturated diol is obtained, enzyme-mediated transformations like esterification can be applied to its primary alcohol groups, mirroring the reactions performed on the furan analogue. These biocatalytic methods provide a green and highly selective route for producing functionalized derivatives of this compound.
Table 5: Biocatalytic Transformations Leading to and Utilizing this compound Precursors
| Biocatalyst | Reaction Type | Substrate | Product | Key Feature |
|---|---|---|---|---|
| Novozym 435 | Double Esterification | 2,5-bis-(hydroxymethyl)furan (BHMF) & Fatty Acids | BHMF Diesters | High conversion (>97%) achieved under solvent-free conditions. researchgate.net |
| Lyophilized plant tissues | Reduction | 5-hydroxymethylfurfural (HMF) | 2,5-bis-(hydroxymethyl)furan (BHMF) | Green biocatalytic method performed in water at room temperature. researchgate.net |
**mechanistic Investigations in Tetrahydrofuran 2,5 Diol Chemistry**
Reaction Pathway Elucidation
Understanding the step-by-step sequence of bond-forming and bond-breaking events is fundamental to mastering the synthesis and reactivity of Tetrahydrofuran-2,5-diol. Research has focused on several key mechanistic paradigms, including oxidation, cycloaddition, and dehydrative cyclization pathways.
The hydroxyl groups of this compound and its precursors are primary sites for oxidation. These reactions typically proceed in a stepwise manner, first converting the alcohol to an aldehyde and subsequently oxidizing the aldehyde to a carboxylic acid. libretexts.org This sequential oxidation is a common pathway in the synthesis of valuable derivatives like Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) from precursors such as Tetrahydrofuran-2,5-dimethanol (THFDM). acs.org
In a typical sequence, the primary alcohol is first oxidized to an aldehyde. youtube.com If the reaction conditions are suitable and the oxidizing agent is present in sufficient quantity, the intermediate aldehyde is then further oxidized to the corresponding carboxylic acid. libretexts.orgmasterorganicchemistry.com The selective stopping of the reaction at the aldehyde stage requires careful control of reagents and conditions, often by using a limited amount of the oxidant and removing the aldehyde from the reaction mixture as it forms. libretexts.org
Research on the aerobic oxidation of THFDM using gold catalysts supported on hydrotalcite has shown that the reaction pathway proceeds through a monoacid intermediate, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), rather than a diformyl intermediate. acs.org This indicates a relatively faster oxidation of the intermediate aldehyde compared to the initial alcohol oxidation. The mechanism involves the activation of the alcohol by basic sites on the catalyst support, followed by oxidation to the aldehyde, which is then readily converted to the carboxylic acid. acs.org
Table 1: Key Steps in the Sequential Oxidation of THFDM This table is interactive. Click on the headers to sort.
| Step | Reactant Functional Group | Intermediate/Product Functional Group | Key Observation |
|---|---|---|---|
| 1 | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Initial oxidation step. |
The formation of the tetrahydrofuran (B95107) diol ring itself can be achieved through oxidative cyclization of 1,5-dienes, a powerful strategy for creating up to four stereogenic centers in a single step. nih.govnih.gov The mechanism for these transformations, particularly those mediated by transition-metal–oxo species like permanganate (B83412), osmium, and ruthenium, is often described by a [3+2] cycloaddition framework. nih.govresearchgate.net
In ruthenium-catalyzed oxidative cyclization, a proposed mechanism involves the initial formation of a Ru(VI) dioxoglycolate intermediate. This is followed by an intramolecular cyclization event that can be considered a formal [3+2] cycloaddition, leading to the formation of the 2,5-disubstituted tetrahydrofuran diol. nih.gov The stereochemistry of the final product is highly dependent on the geometry of the starting 1,5-diene, allowing for stereocontrolled synthesis. nih.govnih.gov The development of tandem metathesis/oxidative cyclization reactions highlights the efficiency of this approach, where a single ruthenium catalyst first forms the 1,5-diene intermediate and is then converted into an oxidation catalyst to perform the cyclization. nih.govnih.gov
This compound and related furanic compounds are often synthesized through the acid-catalyzed dehydration of carbohydrates. rsc.orgresearchgate.netnih.gov These reaction mechanisms frequently involve the formation of carbocation intermediates. For instance, the conversion of ketoses (like fructose) to furan (B31954) derivatives is believed to proceed through cyclic intermediates. rsc.orgrsc.org The process involves protonation of a hydroxyl group, followed by the loss of a water molecule (dehydration) to generate a carbocation. rsc.org This carbocation is often stabilized by resonance, facilitating the subsequent reaction steps that lead to the final furan product. rsc.org
Similarly, the direct synthesis of substituted tetrahydrofurans from 1,4-diols via dehydrative cyclization can be catalyzed by Lewis acids, such as ferrocenium (B1229745) salts. mdpi.comresearchgate.net The proposed mechanism involves the generation of a tertiary carbocation from one of the alcohol groups. mdpi.com An intramolecular nucleophilic attack by the second hydroxyl group on this carbocation center then leads to the closure of the tetrahydrofuran ring. mdpi.com This pathway generates only water as a byproduct, aligning with green chemistry principles. mdpi.comresearchgate.net
Table 2: Proposed Intermediates in Dehydrative Cyclization of 1,4-Diols This table is interactive. Click on the headers to sort.
| Catalyst System | Proposed Intermediate | Subsequent Step |
|---|---|---|
| Brønsted Acids (from saccharides) | Resonance-stabilized carbocation rsc.org | Further dehydration/rearrangement rsc.org |
Ylide rearrangements, such as the Stevens and Sommelet-Hauser rearrangements, represent another class of mechanisms relevant to the synthesis of heterocyclic compounds, including tetrahydrofurans. nih.govwikipedia.orgresearchgate.net These reactions involve the formation of an ylide intermediate, typically from a quaternary ammonium (B1175870) or sulfonium (B1226848) salt, which then undergoes a sigmatropic rearrangement. wikipedia.org
Specifically, the synthesis of tetrahydrofuran derivatives has been achieved through the ring expansion of smaller heterocycles like oxetanes. rsc.org This process can be initiated photochemically and proceeds through the formation of an oxygen ylide intermediate. Computational studies suggest that the subsequent ring expansion occurs via a diradical pathway involving the homolytic cleavage of a C-O bond. rsc.orgrwth-aachen.de The stereochemical outcome of these rearrangements can be influenced by the different bond lengths of the atoms involved (e.g., C-S vs. C-O bonds). rsc.orgrwth-aachen.de While less common for the direct synthesis of this compound, these mechanisms are integral to the broader chemistry of forming substituted tetrahydrofuran rings. rsc.org
Role of Intermediates in Reaction Progression
The progression and outcome of reactions involving this compound are critically dependent on the formation and stability of various intermediates.
Carbocations: In acid-catalyzed dehydrative cyclizations of sugars or 1,4-diols, carbocations are key intermediates. rsc.orgmdpi.com Their stability and the potential for rearrangements dictate the structure of the final product. The intramolecular attack of a hydroxyl group on the carbocation is the crucial ring-forming step. mdpi.com
Aldehydes: During the sequential oxidation of diols to dicarboxylic acids, aldehydes are pivotal intermediates. acs.org Their reactivity determines whether the reaction can be stopped at the aldehyde stage or will proceed to the carboxylic acid. The relative rates of alcohol oxidation versus aldehyde oxidation are key factors. acs.org
Metal-Complexed Species: In transition metal-catalyzed reactions, such as the oxidative cyclization of 1,5-dienes, organometallic intermediates play a central role. For example, DFT simulations have pointed to the importance of NaIO₄-complexed Ru(VI) species in the catalytic cycle. nih.gov These intermediates are directly involved in the cyclization step and the final release of the tetrahydrofuran diol product. nih.gov
Ylides: In rearrangement reactions, the formation of an ylide is the defining step. wikipedia.orgrsc.org The subsequent rearrangement of the ylide, whether through a concerted or stepwise diradical pathway, determines the final ring structure. nih.govrsc.orglatrobe.edu.au
Theoretical and Computational Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing the intricate details of reaction mechanisms in this compound chemistry. nih.gov These studies provide insights into transition state geometries, activation energies, and reaction pathways that are often difficult to obtain through experimental means alone.
Computational investigations have been applied to:
Elucidate Reaction Pathways: DFT simulations were used to map out the catalytic cycle for the ruthenium-mediated oxidative cyclization of 1,5-dienes. These studies supported a cycle involving Ru(VIII)/Ru(VI)/Ru(IV)/Ru(VI) states and highlighted the critical role of the co-oxidant in the cyclization and product release steps. nih.gov
Explain Stereoselectivity: In the ylide-mediated ring expansion of oxetanes to tetrahydrofurans, DFT calculations revealed that the reaction proceeds through a diradical pathway. rsc.org This computational model successfully explained the observed differences in stereoselectivity between oxygen and sulfur ylide rearrangements, attributing it to the different C-O and C-S bond lengths in the key intermediates. rsc.orgrwth-aachen.de
Compare Competing Mechanisms: Theoretical studies on the Stevens and Sommelet-Hauser rearrangements have analyzed the energetics of competing concerted versus diradical pathways. nih.govlatrobe.edu.au Such analyses help predict which rearrangement is more likely to occur under specific conditions.
Investigate Autoxidation: Ab initio and DFT studies have also been used to investigate the autoxidation mechanism of tetrahydrofuran, providing information on the formation of hazardous peroxides upon storage. researchgate.net
These computational approaches complement experimental findings, providing a more complete and nuanced understanding of the mechanistic landscape of this compound and its related chemical transformations.
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of organic reactions, including those for the formation and transformation of tetrahydrofuran rings. coe.edunih.gov By calculating the electronic structure of molecules, DFT allows researchers to map out potential energy surfaces, identify transition states, and determine activation energies for proposed reaction pathways. This approach helps to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. mdpi.com
In the context of tetrahydrofuran synthesis, DFT calculations have been employed to study various cycloaddition and cyclization reactions. researchgate.netpku.edu.cn For example, in Lewis-acid-catalyzed cycloadditions between furan derivatives and dienophiles, DFT can model the interaction between the catalyst and the reactants, explaining how the catalyst enhances reaction rates and influences selectivity. acs.org Calculations can reveal whether a reaction proceeds through a diradical, zwitterionic, or concerted transition state by comparing the activation free energies of each pathway. pku.edu.cn The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set is critical for achieving results that are consistent with experimental observations. nih.gov
A hypothetical DFT study on the acid-catalyzed intramolecular cyclization of a 1,4-diol to form a tetrahydrofuran ring, a core reaction related to this compound, would typically involve the steps outlined in the table below.
Table 1: Hypothetical DFT Investigation of a Diol Cyclization Mechanism
| Step | Description | Computational Objective | Expected Outcome |
|---|---|---|---|
| 1. Reactant Optimization | The 3D structures of the starting diol and the acid catalyst (e.g., H₃O⁺) are geometrically optimized. | Find the lowest energy conformation of the reactants. | Optimized molecular geometries and their corresponding electronic energies. |
| 2. Transition State Search | A search is performed for the transition state structure corresponding to the protonation of a hydroxyl group and the subsequent nucleophilic attack by the other hydroxyl group. | Locate the saddle point on the potential energy surface connecting reactants and products. | Geometry of the transition state and its vibrational frequencies (one imaginary frequency confirms a true transition state). |
| 3. Product Optimization | The structure of the resulting tetrahydrofuran ring and water molecule are geometrically optimized. | Find the lowest energy conformation of the products. | Optimized molecular geometries and their corresponding electronic energies. |
Such studies provide a molecule-level understanding of the reaction, highlighting key electronic and steric factors that govern the process.
Conformational Analysis to Rationalize Stereoselectivity
The stereochemical outcome of a chemical reaction is determined by the three-dimensional arrangement of atoms in the transition state. windows.net Conformational analysis, often performed using computational methods, is key to understanding and predicting the stereoselectivity (i.e., the preferential formation of one stereoisomer over another) in the synthesis of substituted tetrahydrofurans. nih.gov The tetrahydrofuran ring is not planar; it adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. The energetic preference for one conformation over another in a reaction intermediate or transition state can dictate the final product's stereochemistry.
For 2,5-disubstituted tetrahydrofurans, the key stereochemical question is often the relative orientation of the two substituents, leading to cis (on the same side of the ring) or trans (on opposite sides) isomers. Computational modeling can calculate the relative energies of the different transition states leading to these isomers. The pathway with the lower activation energy will be favored, resulting in a higher yield of the corresponding stereoisomer.
A notable example is the permanganate-mediated oxidative cyclization of 1,5-dienes, which often produces cis-2,5-disubstituted tetrahydrofuran diols with high stereoselectivity. rsc.org Mechanistic proposals for this reaction involve the formation of cyclic manganate (B1198562) ester intermediates. Conformational analysis of these intermediates can rationalize the observed preference for the cis product. By modeling the different possible approaches of the oxidant to the diene and the subsequent cyclization, the steric and electronic interactions that favor the cis transition state can be identified. rsc.org
Table 2: Factors Influencing Stereoselectivity in Tetrahydrofuran Synthesis
| Factor | Description | Role in Stereoselectivity |
|---|---|---|
| Steric Hindrance | Repulsive interactions between bulky substituent groups in the transition state. | Transition states that minimize steric clash are lower in energy, favoring the formation of the less hindered stereoisomer. |
| Torsional Strain | Strain arising from the eclipsing of bonds on adjacent atoms. | The puckered conformations of the tetrahydrofuran ring in the transition state (e.g., envelope or twist) are adopted to minimize torsional strain. |
| Electronic Effects | Attractive or repulsive interactions based on orbital overlap or electrostatic forces (e.g., anomeric effect). | Can stabilize a specific conformation or transition state, thereby directing the stereochemical outcome. |
| Catalyst Control | The use of a chiral catalyst can create a chiral environment around the reactants. | The catalyst can selectively stabilize the transition state leading to one enantiomer or diastereomer over others. |
By quantifying the energetic costs associated with these factors for different reaction pathways, conformational analysis provides a rational basis for the observed stereoselectivity in the formation of complex molecules like substituted tetrahydrofuran-2,5-diols.
Gibbs Free Energy Calculations for Derived Polymeric Materials
The feasibility of transforming a monomer, such as a derivative of this compound or the related 2,5-furandicarboxylic acid (FDCA), into a polymer is governed by the change in Gibbs free energy (ΔG) during polymerization. libretexts.org For a polymerization reaction to be spontaneous, the Gibbs free energy change must be negative (ΔG < 0). The relationship is defined by the equation:
ΔG = ΔH – TΔS
where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy. libretexts.org
Enthalpy (ΔH): This term represents the change in heat content. For polymerization to be favorable, the process should ideally be exothermic (ΔH < 0). This is often the case in ring-opening polymerizations where the release of ring strain provides a strong enthalpic driving force. In polycondensation reactions, such as those used to produce polyesters from FDCA and diols, the enthalpy change is related to the energy difference between the bonds broken (in the monomers) and the bonds formed (in the polymer and byproduct, e.g., water). mdpi.comacs.org
Entropy (ΔS): This term relates to the change in disorder. Polymerization typically involves the linking of many small monomer molecules into a single large polymer chain, which leads to a significant decrease in translational and rotational degrees of freedom. Consequently, the entropy change for polymerization is almost always negative (ΔS < 0), making this term unfavorable for the reaction. libretexts.org
Because the TΔS term is negative, the polymerization must be sufficiently exothermic (negative ΔH) to overcome the unfavorable entropy change and result in a negative ΔG. Computational chemistry can be used to estimate the enthalpy of formation for both monomers and polymer segments, allowing for a theoretical calculation of the ΔH of polymerization. Similarly, while more complex, vibrational analysis can help in estimating the entropic contributions. These calculations help predict the "ceiling temperature" (Tc), the temperature above which the polymer is thermodynamically unstable and will de-polymerize back to the monomer.
Table 3: Thermodynamic Parameters for Polymerization
| Parameter | Symbol | Favorable Condition for Polymerization | Significance |
|---|---|---|---|
| Gibbs Free Energy | ΔG | ΔG < 0 | Indicates a spontaneous polymerization process. |
| Enthalpy | ΔH | ΔH < 0 (exothermic) | Provides the driving force to overcome the unfavorable entropy change. Often driven by ring strain release or formation of stable bonds. libretexts.org |
| Entropy | ΔS | ΔS > 0 (rarely occurs) | A negative ΔS is typical and represents the primary thermodynamic barrier to polymerization. libretexts.org |
| Ceiling Temperature | Tc = ΔH / ΔS | T < Tc | The threshold temperature above which the equilibrium favors the monomer over the polymer. |
For bio-based polymers derived from FDCA, experimental techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature. acs.orgresearchgate.net These experimental values reflect the underlying thermodynamic stability of the polymer and provide data that can be used to validate and refine Gibbs free energy calculations.
**advanced Research Directions and Applications of Tetrahydrofuran 2,5 Diol Systems**
Role as Versatile Synthetic Intermediates in Organic Synthesis
The bifunctional nature of 2,5-Bis(hydroxymethyl)tetrahydrofuran, possessing two primary hydroxyl groups, makes it a valuable building block for a variety of chemical transformations beyond polymerization. It serves as a precursor for creating more complex molecules with applications in pharmaceuticals, plasticizers, and agrochemicals. researchgate.netfrontiersin.org
Research has demonstrated its utility in the synthesis of:
Plasticizers and Lubricants: Through esterification reactions with long-chain fatty acids, such as oleic acid, THFDM can be converted into furan-based long-chain diesters. These diesters have been identified as promising candidates for bio-based lubricant base oils, offering a sustainable alternative to petroleum-based products with a reduced carbon footprint. rsc.org
Pharmaceutical Intermediates: The tetrahydrofuran (B95107) motif is a common structural core in many biologically active compounds and natural products. THFDM provides a chiral scaffold that can be elaborated into complex molecular architectures for the pharmaceutical industry. researchgate.net
Higher-Value Chemicals: The hydroxyl groups of THFDM can be further reacted to produce other valuable intermediates. For example, catalytic ring-opening of THFDM can yield 1,2,6-hexanetriol, a commodity chemical with broad applications. ncsu.edu
Crown Ethers and Surfactants: The structure of THFDM is suitable for the synthesis of macrocyclic polyether compounds (crown ethers) and nonionic surfactants. frontiersin.org
The chemical stability of the tetrahydrofuran ring, compared to the more reactive furan (B31954) ring of its precursor BHMF, allows for a broader range of reaction conditions to be employed in these synthetic routes. researchgate.net
Applications in Polymer Chemistry Research
THFDM is a key monomer in the development of novel bio-based polymers, offering a sustainable alternative to petroleum-derived diols. Its cyclic, non-planar structure imparts unique properties to the resulting polymer chains.
As a diol, THFDM readily participates in step-growth polymerization reactions. It can be reacted with various dicarboxylic acids (or their esters) via melt polycondensation to produce a range of bio-based polyesters. rsc.orgresearchgate.net Similarly, it can react with diisocyanates to form polyurethanes. researchgate.netacs.org
The hydrogenation of the furan ring in BHMF to the tetrahydrofuran ring in THFDM is a crucial step for creating stable polyester (B1180765) alcohol components. specialchem.com This saturation overcomes the thermal instability often observed with BHMF during high-temperature melt polymerizations. acs.orgresearchgate.net This allows for the synthesis of high-molecular-weight polymers with desirable properties. The resulting polymers, such as poly(tetrahydrofurandimethylene terephthalate) (PTT) and poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF), are being explored as novel bio-based plastics. rsc.org
The incorporation of the THFDM monomer into polymer backbones has a significant impact on their thermal and mechanical properties. The cyclic structure of the tetrahydrofuran ring introduces rigidity and restricts chain mobility, which in turn influences key polymer characteristics.
Glass Transition Temperature (Tg): The presence of the cyclic THFDM unit generally leads to a higher glass transition temperature compared to analogous polyesters made with linear aliphatic diols. rsc.org This is because the ring structure reduces the torsional freedom of the polymer chain. researchgate.net For instance, poly(tetrahydrofurandimethylene terephthalate) (PTT) and poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF) exhibit high Tg values of 69.6 °C and 76.8 °C, respectively. rsc.org This elevated Tg makes them suitable for applications requiring dimensional stability at higher temperatures.
Thermal Stability: Polyesters derived from THFDM generally exhibit good thermal stability. The saturation of the furan ring enhances the stability of the resulting polymers compared to those made from the unsaturated BHMF. acs.orgnih.gov Thermogravimetric analysis (TGA) shows that the decomposition of these polymers often begins at temperatures above 350 °C. epa.gov The inclusion of the cyclic structure contributes to this enhanced thermal decomposition temperature. rsc.org
The table below summarizes the thermal properties of various polyesters synthesized using THFDM and its unsaturated precursor, BHMF, with different dicarboxylic acids.
Green Chemistry Principles in Tetrahydrofuran-2,5-diol Production
The production of THFDM aligns with several key principles of green chemistry, primarily through its derivation from renewable resources and the development of more sustainable synthesis pathways.
THFDM is a bio-based chemical, meaning it is derived from biomass rather than fossil fuels. acs.orgnih.gov The synthesis pathway begins with lignocellulosic biomass, which is a non-food, renewable resource. nih.govnih.govalfa-chemistry.com
The typical conversion process is as follows:
Cellulose and hemicellulose from biomass are hydrolyzed to produce C6 sugars like glucose and fructose (B13574). nih.govalfa-chemistry.com
These sugars undergo acid-catalyzed dehydration to form the versatile platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). ncsu.edunih.govnih.gov
HMF is then selectively hydrogenated to produce 2,5-bis(hydroxymethyl)furan (BHMF). frontiersin.orgnih.gov
Finally, a further hydrogenation step saturates the furan ring to yield 2,5-Bis(hydroxymethyl)tetrahydrofuran (THFDM). google.comncsu.edu
This pathway represents a significant move towards a circular economy, converting waste or abundant biomass into valuable monomers for high-performance materials. nih.govnih.gov
In line with green chemistry principles, significant research efforts are directed towards minimizing or eliminating the use of hazardous organic solvents in chemical production. For the synthesis of THFDM precursors and related polymers, several greener approaches have been developed.
Aqueous Systems: Water is an ideal green solvent. Catalytic systems are being developed that can efficiently hydrogenate HMF in aqueous solutions, reducing the reliance on volatile organic compounds. nih.gov
Solvent-Free Reactions: For certain steps, solvent-free conditions are achievable. For example, the enzymatic esterification of BHMF to produce fatty acid diesters has been successfully performed under solvent-free conditions, significantly improving the sustainability metrics of the process. researchgate.netacs.orgacs.org Another approach involves the solvent-free hydrogenation of a deep eutectic mixture of HMF and choline (B1196258) chloride to produce BHMF with high selectivity. researchgate.net
Bio-catalysis: The use of whole-cell biocatalysts, such as the bacterium Burkholderia contaminans, to reduce HMF to BHMF in aqueous media represents a promising and environmentally benign synthetic route. frontiersin.orgnih.gov This method operates under mild temperature and pH conditions, further enhancing its green credentials.
These advancements in reaction conditions contribute to making the entire life cycle of THFDM-based materials more sustainable.
Table of Mentioned Compounds
Assessment of Green Metrics (e.g., Environmental Factor, Process Mass Intensity)
The production of bio-based chemicals such as this compound is increasingly scrutinized through the lens of green chemistry to ensure that processes are not only renewable but also sustainable. Green metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are crucial tools for quantifying the environmental impact of chemical syntheses. nih.govresearchgate.net An ideal synthesis is characterized by a high degree of selectivity and efficiency, utilizing readily available, non-toxic substrates and reagents. nih.gov
The E-Factor is defined as the total mass of waste generated per unit mass of product. A lower E-Factor signifies a more environmentally friendly process with less waste generation. researchgate.net Process Mass Intensity (PMI) offers a broader perspective by calculating the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. nih.gov The relationship between these two metrics can be expressed as E-Factor = PMI - 1. nih.gov For syntheses of furanic compounds derived from biomass, such as the precursors to this compound, the green efficiency can vary significantly. For instance, the synthesis of 5-(hydroxymethyl)furfural (HMF), a key intermediate, can have an E-factor ranging from 6 to over 600, heavily influenced by the choice of solvents, such as ionic liquids. unive.it
The following interactive table illustrates a comparative analysis of different hypothetical synthesis pathways for furanic diols, highlighting the impact of process choices on green chemistry metrics.
| Synthesis Pathway | Key Process Features | Typical Solvents | Catalyst Type | Estimated PMI Range | Estimated E-Factor Range |
| Pathway A: Traditional | Multi-step from fructose, using stoichiometric reagents | Organic Solvents (e.g., Isopropanol) | Homogeneous acids, precious metal hydrogenation catalysts | 100 - 600 | 99 - 599 |
| Pathway B: Green-Optimized | One-pot synthesis from fructose | Water, bio-derived solvents | Heterogeneous, reusable solid acids and non-precious metal catalysts | 10 - 50 | 9 - 49 |
| Pathway C: Chemoenzymatic | Combination of chemical and enzymatic steps | Aqueous media | Biocatalysts, solid acids | 5 - 25 | 4 - 24 |
This table is illustrative and based on general principles of green chemistry applied to biomass conversion. Actual values can vary based on specific process details.
By focusing on metrics like PMI and E-Factor, researchers can systematically evaluate and refine the synthesis of this compound to develop processes that are not only economically viable but also environmentally responsible.
Exploration of Novel Furanic Derivative Compounds from this compound Precursors
This compound and its immediate precursors, such as 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), are versatile bio-based building blocks for synthesizing a wide array of novel furanic derivatives. google.comnih.gov These derivatives are gaining attention as potential substitutes for petroleum-based compounds in various chemical applications. google.com
One significant pathway involves the oxidation of this compound to produce Tetrahydrofuran-2,5-dicarbaldehyde (dfTHF). google.com This transformation is a key single-step conversion that opens up new synthetic routes. The resulting dialdehyde (B1249045) is a highly reactive intermediate that can be further modified to create a multitude of furanic compounds, serving as a more convenient starting point than its precursors for certain syntheses. google.com
Another area of exploration is the use of BHMTHF as a complexing agent in catalytic systems. For example, BHMTHF, in combination with sodium bromide, has proven to be a highly efficient catalyst for the synthesis of industrially relevant cyclic organic carbonates from the reaction of carbon dioxide with epoxides. d-nb.info This application demonstrates the potential of this compound derivatives to participate in and catalyze green chemical reactions, such as CO2 utilization. d-nb.info
The hydrogenation of related furanic diols like 2,5-bis(hydroxymethyl)furan (BHMF) leads to BHMTHF, which is a stable diol used as a monomer for producing polymers like polyesters and polyurethanes. patsnap.comunive.it The rigid heteroaromatic structure of these furan-based monomers can impart unique physical and mechanical properties to the resulting polymers. rsc.org Further research is focused on creating new polymers and materials from these furanic diol precursors.
The table below summarizes some of the novel furanic derivatives synthesized from this compound precursors and their potential applications.
| Precursor | Derivative Compound | Synthesis Method | Potential Applications |
| This compound | Tetrahydrofuran-2,5-dicarbaldehyde | Oxidation | Precursor for various furanic derivatives, chemical synthesis intermediate. google.com |
| 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | BHMTHF/NaBr Catalytic System | Complexation | Catalyst for CO2 insertion reactions to produce cyclic carbonates. d-nb.info |
| 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | Polyesters, Polyurethanes | Polycondensation | Monomer for bio-based polymers. patsnap.com |
| 5-(hydroxymethyl)furfural (HMF) | 5,5′-bis(hydroxymethyl)furoin (DHMF) | Carboligation | Bio-based triol monomer for cross-linked polyesters and polyurethanes. rsc.org |
| 5,5′-bis(hydroxymethyl)furoin (DHMF) | 5,5′-bis(hydroxymethyl)furil (BHMF) | Oxidation | Bio-based diol monomer for polymers with unique properties. rsc.org |
The continuous exploration of new synthetic pathways from this compound and its related compounds is crucial for expanding the portfolio of bio-based chemicals and materials, contributing to a more sustainable chemical industry.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve stereochemistry and confirm hydroxyl group positions. For example, coupling constants in ¹H NMR distinguish cis/trans diol configurations .
- Gas Chromatography-Mass Spectrometry (GC-MS): Detects purity and identifies volatile byproducts (e.g., succinaldehyde) in acid-catalyzed reactions .
- Infrared Spectroscopy (IR): Confirms hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, 1050–1150 cm⁻¹) functional groups .
Methodological Note: Cross-validate results with High-Performance Liquid Chromatography (HPLC) to resolve ambiguities in polar derivatives.
How can solvent selection influence the acid-catalyzed formation of this compound from furan derivatives?
Advanced Research Question
Solvent polarity and proticity significantly impact reaction pathways:
- Polar protic solvents (e.g., methanol): Enhance acetalization, stabilizing intermediates like 2,5-dimethoxytetrahydrofuran. Excess water promotes ring-opening but risks polymerization .
- Polar aprotic solvents (e.g., THF): Reduce side reactions by limiting proton availability. Use dehydrating agents (e.g., molecular sieves) to suppress water-induced degradation .
Experimental Design Tip: Optimize solvent-to-substrate ratios (e.g., 5:1 v/w) and monitor reaction progress via thin-layer chromatography (TLC) .
What catalytic systems are optimal for achieving high selectivity in the hydrogenation of HMF to this compound?
Advanced Research Question
Catalyst selection and reaction engineering are critical:
- Ru/C vs. Pd/C: Ru/C favors diol formation (85% selectivity), while Pd/C tends to over-hydrogenate the furan ring, yielding tetrahydropyran derivatives .
- Solvent Effects: Aqueous media improve HMF solubility but require higher H₂ pressure (50 bar) to mitigate mass transfer limitations. Organic solvents (e.g., THF) enhance catalyst stability but may reduce reaction rates .
Data Contradiction Analysis: If GC-MS detects unexpected byproducts (e.g., tetrahydrofuran-2-methanol), recalibrate H₂ pressure or switch to bimetallic catalysts (e.g., Ru-Pt/C) .
What analytical approaches resolve contradictions between NMR and mass spectrometry data when identifying this compound derivatives?
Advanced Research Question
Discrepancies often arise from isomerism or degradation:
- Isomeric Differentiation: Use 2D NMR (COSY, HSQC) to assign stereochemistry. For example, NOESY correlations distinguish cis-2,5-diols from trans configurations .
- Degradation Artifacts: If GC-MS detects low-molecular-weight fragments (e.g., formaldehyde), repeat analyses under inert atmospheres to rule out oxidative degradation .
Validation Strategy: Compare retention times with synthesized standards and employ X-ray crystallography for unambiguous structural confirmation .
What are the primary applications of this compound in polymer chemistry and biorefinery research?
Basic Research Question
- Polymer Precursor: Serves as a bio-based diol for synthesizing polyesters and polyurethanes. React with dicarboxylic acids (e.g., succinic acid) via melt polycondensation .
- Biorefinery Intermediate: Converted to tetrahydropyran-2-methanol via C-O hydrogenolysis for fuel additives or to 2,5-furandicarboxylic acid (FDCA) via oxidation for biodegradable plastics .
Methodological Consideration: Optimize catalyst lifetime (e.g., Ru/C) in continuous flow reactors for scalable biorefinery processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
